molecular formula C29H58O3 B14222830 Undecyl 12-hydroxyoctadecanoate CAS No. 824950-72-3

Undecyl 12-hydroxyoctadecanoate

Cat. No.: B14222830
CAS No.: 824950-72-3
M. Wt: 454.8 g/mol
InChI Key: FEGOAAHMERAQOI-UHFFFAOYSA-N
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Description

Undecyl 12-hydroxyoctadecanoate is a long-chain ester derived from 12-hydroxyoctadecanoic acid (12-hydroxystearic acid) and undecyl alcohol (C₁₁H₂₃OH). Structurally, it consists of an 18-carbon stearic acid backbone with a hydroxyl group at the 12th position, esterified with an 11-carbon undecyl chain. This configuration imparts unique physicochemical properties, including enhanced hydrophobicity and thermal stability, making it suitable for applications in lubricants, surfactants, and cosmetic formulations .

Properties

CAS No.

824950-72-3

Molecular Formula

C29H58O3

Molecular Weight

454.8 g/mol

IUPAC Name

undecyl 12-hydroxyoctadecanoate

InChI

InChI=1S/C29H58O3/c1-3-5-7-9-10-13-16-19-23-27-32-29(31)26-22-18-15-12-11-14-17-21-25-28(30)24-20-8-6-4-2/h28,30H,3-27H2,1-2H3

InChI Key

FEGOAAHMERAQOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O

Origin of Product

United States

Preparation Methods

Direct Acid-Catalyzed Esterification

The most widely reported method involves direct esterification using Brønsted or Lewis acid catalysts:

Procedure :

  • Reactants : 12-HSA and undecyl alcohol in a 1:1–1.2 molar ratio.
  • Catalysts :
    • Homogeneous: Concentrated HCl, H2SO4, or p-toluenesulfonic acid.
    • Heterogeneous: Tin chloride (SnCl2), dibutyl tin oxide, or titanium tetraisopropoxide.
  • Conditions :
    • Temperature: 180–220°C under inert atmosphere (N2 or CO2).
    • Water removal via azeotropic distillation or vacuum.
  • Reaction Time : 5–30 hours, depending on catalyst activity.

Example :
In a modified protocol from US Patent 2397008A, 12-HSA and undecyl alcohol were heated at 200°C with anhydrous HCl gas, yielding 85–90% crude ester. Excess alcohol was removed via vacuum distillation, followed by crystallization from petroleum ether to achieve >95% purity.

Transesterification of Methyl 12-Hydroxystearate

This method avoids direct handling of 12-HSA and improves reaction control:

Procedure :

  • Reactants : Methyl 12-hydroxystearate and undecyl alcohol.
  • Catalysts : Alkali metal alkoxides (e.g., NaOCH3) or lipases (e.g., Candida antarctica).
  • Conditions :
    • Temperature: 60–90°C for enzymatic; 120–150°C for chemical catalysts.
    • Solvent-free or in toluene/xylene.

Advantages :

  • Enzymatic methods offer regioselectivity and mild conditions, albeit with longer reaction times (24–72 hours).
  • Chemical transesterification achieves >80% conversion in 8–12 hours.

Two-Phase System for Enhanced Yield

To mitigate substrate insolubility and product toxicity, biphasic systems (aqueous/organic) are employed:

Procedure :

  • Organic Phase : Undecyl alcohol and 12-HSA in hexane or octane.
  • Aqueous Phase : Buffer (pH 7–8) with cofactor-regenerating enzymes (e.g., glucose dehydrogenase).
  • Catalysts : Immobilized P450 monooxygenases or esterases.

Outcomes :

  • Yields up to 4 g/L in E. coli-based systems with AlkL transporters for substrate uptake.
  • Regioselectivity >95% for the ω-position.

Catalytic Systems and Efficiency

Table 1: Comparison of Catalysts and Yields

Catalyst Temperature (°C) Time (h) Yield (%) Selectivity Source
HCl (gas) 200 10 85 >90%
SnCl2 180 15 78 88%
C. antarctica lipase 70 48 65 >95%
P450 fusion enzyme 30 72 40 >95%

Purification and Characterization

Distillation and Crystallization

  • Vacuum Distillation : Removes unreacted alcohol and low-boiling impurities (150–200°C at 0.1–0.5 mmHg).
  • Solvent Crystallization : Crude ester dissolved in ethanol, cooled to −20°C, and filtered to isolate crystals.

Chromatographic Methods

  • Flash Chromatography : Silica gel eluted with petroleum ether:ethyl acetate (90:10) achieves >98% purity.
  • HPLC : C18 columns with acetonitrile/water gradients verify purity and quantify residual acids.

Challenges and Innovations

Byproduct Formation

  • Dimerization : 12-HSA may self-condense at >200°C, requiring strict temperature control.
  • Hydrolysis : Residual water degrades esters; molecular sieves or anhydrous MgSO4 are added.

Recent Advances

  • Engineered Redox Systems : Fusion proteins (e.g., CYP153A-P450 BM3) improve electron transfer efficiency in biocatalysis.
  • Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

Undecyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Undecyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of undecyl 12-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active components, which can then interact with specific receptors or enzymes in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Undecyl 12-hydroxyoctadecanoate with key derivatives of 12-hydroxyoctadecanoic acid, highlighting structural variations, properties, and applications.

Table 1: Comparative Analysis of 12-Hydroxyoctadecanoate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
This compound Not available C₂₉H₅₈O₃ ~454.8 (calculated) Likely solid Lubricants, surfactants (inferred)
Methyl 12-hydroxyoctadecanoate 141-23-1 C₁₉H₃₈O₃ 314.5 Solid Pesticides, cosmetics
2-Hydroxyethyl 12-hydroxyoctadecanoate 102725-12-2 C₂₀H₄₀O₄ 344.5 (calculated) Not reported Laboratory chemicals, research
Lithium 12-hydroxyoctadecanoate 7620-77-1 C₁₈H₃₅LiO₃ ~306 (calculated) Solid Thickener in greases, lubricants
Tetracontyl 12-hydroxyoctadecanoate 169226-84-0 C₅₈H₁₁₆O₃ 861.54 Solid (inferred) Specialty lubricants, coatings

Methyl 12-Hydroxyoctadecanoate

  • Structure and Properties : The methyl ester (C₁₉H₃₈O₃) has a short alkyl chain, resulting in a lower molecular weight (314.5 g/mol) and higher solubility in organic solvents compared to longer-chain derivatives. It is a solid at room temperature .
  • Applications: Predominantly used in cosmetics and pesticides due to its moderate hydrophobicity and stability.
  • Synthesis: Produced via esterification of 12-hydroxyoctadecanoic acid with methanol, a common industrial process .

2-Hydroxyethyl 12-Hydroxyoctadecanoate

  • Structure and Properties: The addition of a hydroxyl group in the ethylene glycol moiety (C₂₀H₄₀O₄) enhances polarity, making it suitable as a surfactant or emulsifier.
  • Applications : Primarily utilized in laboratory settings for research and development, particularly in pharmaceutical formulations .

Lithium 12-Hydroxyoctadecanoate

  • Structure and Properties : This lithium salt (C₁₈H₃₅LiO₃) exhibits high thermal stability (melting point >200°C) and is a key thickening agent in high-performance greases. Its ionic nature facilitates gel formation in lubricants .
  • Applications : Widely employed in automotive and industrial lubricants. Environmental data on bioaccumulation is inconclusive, necessitating further study .

Tetracontyl 12-Hydroxyoctadecanoate

  • Structure and Properties : With a C₅₈ alkyl chain, this ester (C₅₈H₁₁₆O₃) is a high-molecular-weight solid (861.54 g/mol) ideal for forming durable films. Its extreme hydrophobicity makes it suitable for waterproof coatings .
  • Applications : Used in niche industrial applications, such as heavy-duty lubricants and anti-corrosion coatings .

Key Trends and Inferences for this compound

  • Alkyl Chain Impact : The undecyl chain (C₁₁) balances hydrophobicity and mobility, offering better lubricity than methyl esters and greater solubility than tetracontyl derivatives.
  • Functional Groups: The hydroxyl group at C12 enhances hydrogen bonding, improving viscosity modification in lubricants compared to non-hydroxylated esters.
  • Synthesis: Likely synthesized via esterification of 12-hydroxyoctadecanoic acid with undecyl alcohol, analogous to methods for methyl and hydroxyethyl esters .
  • Environmental Considerations : Longer alkyl chains may reduce biodegradability, necessitating lifecycle assessments for industrial use.

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